molecular formula C14H16O2 B12547108 Tetradec-6-ene-8,10,12-triyne-1,3-diol CAS No. 143305-07-1

Tetradec-6-ene-8,10,12-triyne-1,3-diol

Cat. No.: B12547108
CAS No.: 143305-07-1
M. Wt: 216.27 g/mol
InChI Key: RSXVIHBKQWNVAY-UHFFFAOYSA-N
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Description

Tetradec-6-ene-8,10,12-triyne-1,3-diol is a linear polyacetylenoid, a class of natural products derived from fatty acids and known for a pleiotropic profile of bioactivities . This compound has a molecular formula of C14H14O and a molecular weight of 198.26000 g/mol . Polyacetylenoids are extensively investigated for their potential anti-inflammatory and antioxidant properties. Research on related compounds, such as those found in Bidens pilosa , demonstrates that this class of molecules can significantly reduce pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukins (IL-6, IL-1β), while also improving antioxidant capacity by enhancing glutathione levels and reducing lipid peroxidation . Given these properties, this compound is a compound of interest for researchers studying oxidative stress and inflammation-related conditions in various in vitro and in vivo models. It serves as a valuable chemical standard for authentication and quality control in phytochemical research. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

143305-07-1

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

tetradec-6-en-8,10,12-triyne-1,3-diol

InChI

InChI=1S/C14H16O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h8-9,14-16H,10-13H2,1H3

InChI Key

RSXVIHBKQWNVAY-UHFFFAOYSA-N

Canonical SMILES

CC#CC#CC#CC=CCCC(CCO)O

Origin of Product

United States

Preparation Methods

Key Reaction Pathways

  • Monoalkynylation of 1,2-Dihaloethenes
    • Substrate : (E)- or (Z)-1,2-dichloroethene.
    • Catalyst : Pd(PPh₃)₄/CuI with a base (e.g., piperidine or n-BuNH₂).
    • Product : (Z)- or (E)-1-chloro-1-en-3-yne intermediates.
    • Yield : Up to 98% for chloroenynes.
    • Application : Subsequent coupling with additional alkynes forms 1,3-diynes or triynes.
Substrate Alkyne Partner Catalyst System Product Yield (%) Reference
(E)-1,2-dichloroethene 1-Hexyne Pd(PPh₃)₄/CuI, n-BuNH₂ (E)-1-chloro-1-en-3-yne 98
(Z)-1,2-dichloroethene Trimethylsilylacetylene Pd(PPh₃)₄/CuI, piperidine (Z)-1-trimethylsilyl-1-en-3-yne 82
  • Triyne Construction via Sequential Couplings
    • Strategy : Iterative cross-coupling of terminal alkynes with dihalides.
    • Example : Reaction of 1-chloro-1-en-3-yne with a second alkyne yields 1,3-diynes, which can be further functionalized.
    • Limitation : Stereoselectivity challenges for internal triple bonds.

Protecting Group Strategy with Diacetate Intermediates

The diacetate form of the compound, (6E,12E)-tetradecadiene-8,10-diyne-1,3-diol diacetate (CAS 89913-46-2), is a critical precursor. Its synthesis and deprotection are detailed below.

Deprotection to Diol

  • Conditions : Hydrolysis with NaOH/THF or acidic conditions (e.g., HCl).
  • Product : Free diol (C₁₄H₁₈O₂, molecular weight 218.29 g/mol).
Step Reagents/Conditions Product Molecular Weight Reference
Acetylation Ac₂O, pyridine, rt Diacetate (C₁₈H₂₂O₄) 302.36 g/mol
Hydrolysis NaOH (aq.), THF, 60°C Diol (C₁₄H₁₈O₂) 218.29 g/mol

Organolithium-Mediated Alkyne Synthesis

Organolithium reagents enable precise control over alkyne positioning. This method is particularly suitable for constructing complex triynes.

Example Protocol

  • Substrate : 1-Bromobuta-1,3-diene.
  • Reagent : Lithium metal or LDA.
  • Product : Organolithium species for coupling with carbonyl compounds.
  • Limitation : Sensitivity to polymerization and isomerization.
Substrate Reagent Product Application Reference
1-Bromobuta-1,3-diene Li metal Organolithium intermediate Synthesis of triyne backbone

Epoxide Intermediate Approach

Epoxide ring-opening reactions provide a route to vicinal diols, which can be functionalized to form the triyne backbone.

Steps

  • Oxidation : Epoxidation of a diene precursor (e.g., tetradec-6-ene).
  • Ring-Opening : Nucleophilic attack with a terminal alkyne (e.g., propargyl alcohol).
  • Functionalization : Introduction of triple bonds via subsequent coupling reactions.
Step Conditions Product Reference
Epoxidation mCPBA, CH₂Cl₂, 0°C Epoxide intermediate N/A
Ring-Opening Propargyl alcohol, K₂CO₃ Diol-alkyne conjugate N/A

Catalytic Asymmetric Synthesis

Chiral catalysts enable stereocontrol in the formation of the E-6 double bond and hydroxyl groups.

Example Systems

  • Catalyst : TADDOL-derived titanium complexes.
  • Substrate : Acyclic diene-triyne precursors.
  • Outcome : Enantioselective formation of the triyne-diol structure.
Catalyst Substrate Product ee (%) Reference
Ti-TADDOL complex Diene-triyne precursor E-6-ene triyne-diol Up to 85

Biological and Pharmacological Relevance

While the primary focus is synthesis, the compound’s bioactivity warrants mention:

  • Anti-MRSA Activity : The diol form exhibits MIC values of 4–32 μg/mL against methicillin-resistant Staphylococcus aureus.
  • Structural Motifs : Similar to enediyne antibiotics, which undergo Bergman cyclization to generate reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Tetradec-6-ene-8,10,12-triyne-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Tetradec-6-ene-8,10,12-triyne-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Tetradec-6-ene-8,10,12-triyne-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Research Findings and Implications**

  • Spectroscopic Differentiation: The alkene and triyne protons in this compound are expected to produce distinct splitting patterns (e.g., doublets or triplets) in ¹H-NMR, unlike the aromatic-dominated shifts in 1-Phenylethanol or 2,3-Diphenylbutane-2,3-diol .
  • Bioactivity Potential: Polyacetylenic diols often exhibit antimicrobial or cytotoxic properties, contrasting with the milder bioactivity of aromatic diols like 1-Phenylethanol.

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